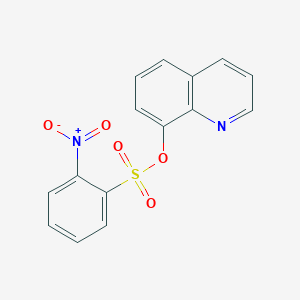
Quinolin-8-yl 2-nitrobenzenesulfonate
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
Quinolin-8-yl 2-nitrobenzenesulfonate is a chemical compound with the molecular formula C15H10N2O5S . It has an average mass of 330.315 Da and a monoisotopic mass of 330.031036 Da .
Synthesis Analysis
The synthesis of quinoline derivatives, including this compound, has been reported in several studies . For instance, a time-efficient synthesis of quinolin-8-yl 4-chlorobenzoate was reported via an O-acylation reaction between 8-hydroxyquinoline and 4-chlorobenzoyl chloride . Another study reported a highly selective remote C(sp3)–H acetonation of N-(quinolin-8-yl)amide scaffolds at the C5-position under microwave irradiation .Molecular Structure Analysis
The molecular structure of this compound has been characterized using various analytical techniques, including NMR, IR, UV–Vis spectroscopy, MS spectrometry, differential scanning calorimetry (DSC), thermogravimetry (TG), and crystallographic studies . X-ray diffraction analyses show that the crystal structure is characterized by C-H···N, C-H···O, Cl···π, and π···π interactions .Chemical Reactions Analysis
Quinoline derivatives, including this compound, have been involved in various chemical reactions . For example, a ruthenium (II) catalyzed remote C-5 alkylation of the quinoline ring of N-(quinolin-8-yl)benzamides with alkyl bromides via C–H bond activation has been described .Aplicaciones Científicas De Investigación
Synthesis and Biological Activity
- Quinolin-8-yl 2-nitrobenzenesulfonate derivatives have been explored in various synthesis processes. For instance, they are involved in the synthesis of KDR kinase inhibitors, where their reactivity with other chemicals leads to the production of compounds with potential therapeutic effects (Kuethe et al., 2005).
- The compound has also been used in the synthesis of sulfonamide derivatives, which have shown pro-apoptotic effects in cancer cells, indicating its potential in cancer research and therapy (Cumaoğlu et al., 2015).
Antibacterial Properties
- Studies have revealed that derivatives of this compound exhibit antibacterial activities. One study focusing on Mannich Reaction Product of Quinolin-8-ol showed promising activity against Gram-positive and Gram-negative bacteria (Faizi et al., 1997).
Antiproliferative and Anticancer Effects
- Novel 2‐Substituted Quinolin‐4‐yl‐benzenesulfonate derivatives have been synthesized and evaluated for their antiproliferative activity. These compounds have shown the ability to inhibit cellular tubulin polymerization, which is crucial in cancer therapy (Kakadiya et al., 2011).
Structural and Molecular Interactions
- This compound derivatives have been studied for their structural aspects, particularly in proton transfer compounds. These studies provide insights into the molecular structure and interactions, which are fundamental in material science and molecular chemistry (Jin et al., 2014).
Catalytic Applications
- This compound has also been used in Rh(I)-catalyzed carbon–carbon double-bond formation processes, demonstrating its utility in organic synthesis and potential in material science (Zhang et al., 2013).
Fluorescence and Spectroscopy Studies
- Derivatives of this compound have been analyzed for their fluorescence properties and structural aspects, indicating their potential application in spectroscopy and material characterization (Karmakar et al., 2007).
Mecanismo De Acción
While the specific mechanism of action for Quinolin-8-yl 2-nitrobenzenesulfonate is not explicitly mentioned in the search results, related compounds such as N-(quinolin-8-yl)benzenesulfonamides have been reported to inhibit DNA synthesis by promoting cleavage of bacterial DNA gyrase and type IV topoisomerase .
Direcciones Futuras
Quinoline derivatives, including Quinolin-8-yl 2-nitrobenzenesulfonate, have potential applications in various fields, including medicine, food, catalysts, dyes, materials, refineries, and electronics . Future research may focus on the development of new synthesis methods, investigation of biological and pharmaceutical activities, and exploration of industrial applications .
Propiedades
IUPAC Name |
quinolin-8-yl 2-nitrobenzenesulfonate |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C15H10N2O5S/c18-17(19)12-7-1-2-9-14(12)23(20,21)22-13-8-3-5-11-6-4-10-16-15(11)13/h1-10H |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
KZXNKMHFQLSRAU-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CC=C(C(=C1)[N+](=O)[O-])S(=O)(=O)OC2=CC=CC3=C2N=CC=C3 |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C15H10N2O5S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
330.3 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![N-[2-[(5-Chlorothiophen-2-yl)methyl]pyrazol-3-yl]-1-prop-2-enoylpiperidine-4-carboxamide](/img/structure/B2655293.png)
![N-(4-ethoxyphenyl)-2-((1-phenyl-1H-pyrazolo[3,4-d]pyrimidin-4-yl)thio)acetamide](/img/structure/B2655294.png)




![4-(N-benzyl-N-methylsulfamoyl)-N-(2-(diethylamino)ethyl)-N-(6-methylbenzo[d]thiazol-2-yl)benzamide hydrochloride](/img/structure/B2655303.png)
![7-Chloro-1-(4-chlorophenyl)-6-methyl-2-(thiazol-2-yl)-1,2-dihydrochromeno[2,3-c]pyrrole-3,9-dione](/img/no-structure.png)
![Ethyl 2-[(5-chloro-2-hydroxybenzyl)amino]benzoate](/img/structure/B2655305.png)
![1-(4-Methoxyphenyl)-2-[3-[(4-methylphenyl)methyl]triazolo[4,5-d]pyrimidin-7-yl]sulfanylethanone](/img/structure/B2655306.png)

![Ethyl 2-{[(2-chlorophenyl)carbonyl]amino}-4-phenylthiophene-3-carboxylate](/img/structure/B2655308.png)

![N-(3-chlorophenyl)-5-ethyl-3-oxo-2-phenyl-3,5-dihydro-2H-pyrazolo[4,3-c]pyridine-7-carboxamide](/img/structure/B2655313.png)